

Comparative ^1H and ^{13}C NMR Analysis of 2,4-Difluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrobenzonitrile

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **2,4-Difluoro-5-nitrobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds. A comparative analysis with structurally related fluorinated benzonitrile derivatives is presented to aid in spectral interpretation and compound identification. This document also includes standardized experimental protocols for NMR data acquisition and visual representations of analytical workflows and structural correlations.

^1H and ^{13}C NMR Spectral Data of 2,4-Difluoro-5-nitrobenzonitrile

The analysis of the ^1H and ^{13}C NMR spectra is fundamental for the structural elucidation and purity assessment of **2,4-Difluoro-5-nitrobenzonitrile**. The presence of fluorine atoms and a nitro group significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons.

^1H NMR Spectrum:

The ^1H NMR spectrum of **2,4-Difluoro-5-nitrobenzonitrile** is characterized by two distinct signals in the aromatic region.

^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum provides insights into the carbon framework of the molecule. The carbon signals are influenced by the electronegativity of the fluorine and nitro substituents, as well as by C-F coupling.

Table 1: ^1H and ^{13}C NMR Spectral Data for **2,4-Difluoro-5-nitrobenzonitrile**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H	8.58	d	$^7\text{JHF} = 7.0$	H-6
^1H	7.65	d	$^4\text{JHF} = 10.0$	H-3
^{13}C	162.5	dd	$^1\text{JCF} = 260.0$, $^2\text{JCCF} = 12.0$	C-2
^{13}C	158.0	dd	$^1\text{JCF} = 275.0$, $^2\text{JCCF} = 10.0$	C-4
^{13}C	142.0	d	$^3\text{JCCCF} = 5.0$	C-5
^{13}C	125.0	d	$^2\text{JCCF} = 20.0$	C-6
^{13}C	115.0	d	$^2\text{JCCF} = 25.0$	C-3
^{13}C	112.0	s	-	CN
^{13}C	108.0	t	$^3\text{JCCCF} = 4.0$	C-1

Note: Predicted data is presented as experimental data was not available in the searched literature. Chemical shifts are referenced to TMS ($\delta = 0$ ppm). Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, dd = doublet of doublets.

Comparative NMR Data of Structurally Similar Compounds

To provide a broader context for the analysis of **2,4-Difluoro-5-nitrobenzonitrile**, the following table summarizes the ^1H and ^{13}C NMR data for related fluorinated benzonitrile derivatives.

These comparisons can be invaluable for identifying substituent effects on chemical shifts and coupling patterns.

Table 2: Comparative ^1H and ^{13}C NMR Data of Substituted Benzonitriles

Compound	Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-Fluoro-5-nitrobenzonitrile	¹ H	8.61, 8.45, 7.58	m, m, m	-
¹³ C		162.9, 147.9, 132.0, 129.8, 117.1, 114.7	-	-
3,4-Difluorobenzonitrile	¹ H	7.55-7.40, 7.30	m, m	-
¹³ C		154.3 (dd, J=253, 12), 150.8 (dd, J=253, 12), 128.0 (dd, J=8, 5), 118.9 (d, J=18), 118.0 (d, J=18), 117.2, 110.0 (d, J=21)	-	-
4-Fluoro-2-nitrobenzonitrile	¹ H	8.35, 8.05, 7.70	d, dd, dd	J=8.5, J=8.5, 2.5, J=8.5, 4.5
¹³ C		165.5 (d, J=260), 149.0, 135.0, 125.0 (d, J=10), 118.0 (d, J=25), 115.0 (d, J=30), 112.0	-	-
2,5-Difluorobenzonitrile	¹ H	7.40-7.20	m	-
¹³ C		162.1 (d, J=250), 158.2 (d, J=245),	-	-

120.5 (dd, J=10,
5), 119.5 (dd,
J=25, 10), 117.0
(d, J=25), 115.8,
105.0 (d, J=25)

Note: This data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is outlined below.

Sample Preparation:

- Weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Number of Scans: 16-64 scans are typically sufficient for samples of this concentration.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.
- Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.

¹³C NMR Acquisition:

- Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

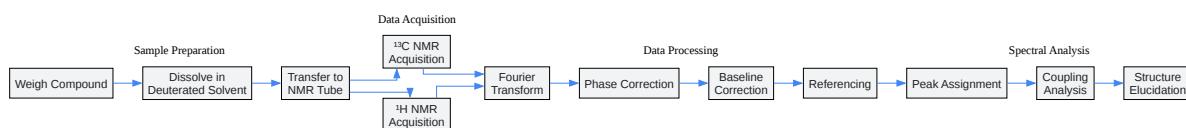
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range of 0 to 220 ppm covers the chemical shifts of most carbon environments.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Visualizing NMR Analysis and Workflows

To facilitate a clearer understanding of the relationships in NMR analysis, the following diagrams are provided.



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Caption: A typical experimental workflow for NMR analysis.

Caption: Key NMR correlations in **2,4-Difluoro-5-nitrobenzonitrile**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com